Azaspirium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

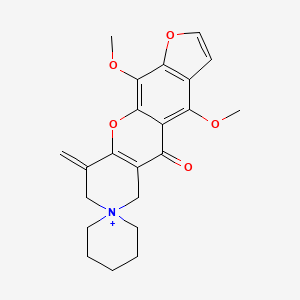

CAS No. |

775517-13-0 |

|---|---|

Molecular Formula |

C22H24NO5+ |

Molecular Weight |

382.4 g/mol |

IUPAC Name |

11,17-dimethoxy-4-methylidenespiro[2,15-dioxa-6-azoniatetracyclo[8.7.0.03,8.012,16]heptadeca-1(17),3(8),10,12(16),13-pentaene-6,1'-azinan-1-ium]-9-one |

InChI |

InChI=1S/C22H24NO5/c1-13-11-23(8-5-4-6-9-23)12-15-17(24)16-19(25-2)14-7-10-27-20(14)22(26-3)21(16)28-18(13)15/h7,10H,1,4-6,8-9,11-12H2,2-3H3/q+1 |

InChI Key |

ADITXIOZDFZRAT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C(=C(C3=C1C=CO3)OC)OC4=C(C2=O)C[N+]5(CCCCC5)CC4=C |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Azaspiracids: A Technical Guide to their Discovery, Isolation, and Toxicological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azaspiracids (AZAs) are a group of lipophilic polyether marine biotoxins responsible for a unique shellfish poisoning syndrome known as Azaspiracid Shellfish Poisoning (AZP). First identified in the mid-1990s following a series of human intoxications in Europe, these toxins have since been detected in shellfish and phytoplankton worldwide, posing a significant threat to seafood safety and public health. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of azaspiracid toxins, with a focus on the core methodologies and quantitative data relevant to researchers and drug development professionals. Detailed experimental protocols for toxin isolation and analysis are presented, alongside a summary of their toxicological properties and known mechanisms of action, including their significant impact on ion channels.

Discovery of a New Shellfish Toxin Syndrome

The story of azaspiracids began in November 1995, when at least eight people in the Netherlands fell ill after consuming mussels (Mytilus edulis) originating from Killary Harbour, Ireland[1]. The symptoms, including nausea, vomiting, severe diarrhea, and stomach cramps, were initially reminiscent of Diarrhetic Shellfish Poisoning (DSP)[1][2][3]. However, analysis of the implicated mussels revealed that the levels of known DSP toxins, such as okadaic acid and dinophysistoxins, were too low to account for the observed illnesses[1][3]. Furthermore, the mouse bioassay, a standard method for detecting lipophilic marine toxins, showed atypical neurotoxic symptoms, including a slowly progressing paralysis, which differed from the typical signs of DSP[1]. This discrepancy pointed towards the presence of a novel, unidentified toxin.

Subsequent investigations by McMahon and Silke, and later Satake and colleagues, led to the isolation and characterization of the causative agent, initially dubbed "Killary Toxin-3" (KT3)[1][3]. In 1998, the structure of this new toxin was elucidated and it was formally named Azaspiracid (AZA1) to reflect its unique chemical features: a nitrogen-containing (aza) group, a complex polyether backbone with unique spiro-ring assemblies (spir), and a carboxylic acid moiety (acid)[1][3]. This discovery marked the emergence of a new class of marine biotoxins and a new human toxic syndrome, Azaspiracid Poisoning (AZP).

A second significant poisoning event occurred in the Arranmore Island region of Donegal, Ireland, in September/October 1997, where the consumption of as few as 10-12 contaminated mussels led to illness in at least 20-24 individuals[3][4]. Analysis of mussels from this event revealed the presence of AZA1 along with several of its analogues[3].

Identifying the Source: The Dinoflagellate Connection

For many years, the biological origin of azaspiracids remained a mystery. The chemical structure, a highly oxygenated polyether, strongly suggested a dinoflagellate source, a group of marine microalgae notorious for producing a wide array of potent toxins[1]. However, initial water samples from the times of the poisoning incidents did not contain any known toxic phytoplankton species[1]. It was not until over a decade after the first poisoning event that the primary producers of azaspiracids were definitively identified. Researchers successfully isolated and cultured a small, previously unknown dinoflagellate, Azadinium spinosum, and demonstrated its production of AZA1 and AZA2[2][5]. Subsequently, another dinoflagellate genus, Amphidoma, specifically Amphidoma languida, was also confirmed as a producer of certain azaspiracid analogues[6][7].

Azaspiracid Analogues and Their Prevalence

Since the initial discovery of AZA1, over 60 different azaspiracid analogues have been identified in phytoplankton and shellfish[6]. These analogues primarily differ in their methylation and hydroxylation patterns. The most commonly regulated and studied analogues are AZA1, AZA2 (8-methylazaspiracid), and AZA3 (22-demethylazaspiracid)[1][8]. Other significant analogues include AZA4 and AZA5, which are hydroxylated versions of AZA3, and AZA6, a positional isomer of AZA1[1][9]. The toxin profiles can vary significantly between the producing organisms and can be further modified through metabolic processes within the shellfish that accumulate them[6].

Experimental Protocols

Isolation and Purification of Azaspiracids from Shellfish

The isolation of azaspiracids in sufficient purity and quantity for toxicological studies and for the preparation of analytical standards is a significant challenge due to their complex matrix and relatively low concentrations in shellfish. An improved seven-step procedure has been developed that has been shown to increase recoveries by approximately two-fold compared to earlier methods[10][11].

Workflow for Azaspiracid Isolation from Shellfish

Caption: A generalized workflow for the isolation of azaspiracids from shellfish tissue.

Detailed Methodology:

-

Extraction: Homogenized shellfish hepatopancreas, where the toxins are often concentrated, is repeatedly extracted with a polar solvent such as acetone or methanol. The solvent is then removed under vacuum to yield a crude extract.

-

Liquid-Liquid Partitioning: The crude extract is subjected to a series of liquid-liquid partitioning steps to remove lipids and other interfering compounds. A common sequence involves partitioning between hexane and aqueous methanol, followed by partitioning of the methanol phase (after evaporation and redissolution) between ethyl acetate and water. The azaspiracids will partition into the more polar layers.

-

Size-Exclusion Chromatography (SEC): The partially purified extract is then subjected to size-exclusion chromatography, for example, using a Sephadex LH-20 column with methanol as the mobile phase. This step separates compounds based on their molecular size.

-

Adsorption Chromatography: Further purification is achieved using adsorption chromatography on a silica gel column. A solvent gradient of increasing polarity (e.g., hexane, ethyl acetate, methanol) is used to elute the toxins.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification is typically performed using semi-preparative RP-HPLC on a C18 or C8 column. An isocratic or gradient elution with a mobile phase consisting of acetonitrile and water, often with modifiers like ammonium acetate or trifluoroacetic acid, is employed to separate the individual azaspiracid analogues.

-

Solid-Phase Extraction (SPE): In some protocols, SPE cartridges (e.g., Diol or Oasis HLB) are used for initial cleanup and concentration of the toxins from the crude extract[12].

-

Purity Assessment: The purity of the isolated azaspiracids is confirmed using analytical techniques such as NMR spectroscopy and high-resolution mass spectrometry[10][12].

Isolation from Azadinium spinosum Culture

A more sustainable source of some azaspiracids is the large-scale culture of the producing dinoflagellate, Azadinium spinosum. A simplified four-step protocol has been developed for isolating AZA1 and AZA2 from culture extracts[13][14][15].

Workflow for Azaspiracid Isolation from Azadinium spinosum

References

- 1. Effects of Azaspiracids 2 and 3 on intracellular cAMP, [Ca2+], and pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Improved isolation procedure for azaspiracids from shellfish, structural elucidation of azaspiracid-6, and stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The marine algal toxin azaspiracid is an open state blocker of hERG potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. epic.awi.de [epic.awi.de]

- 6. pubs.acs.org [pubs.acs.org]

- 7. In vitro chronic effects on hERG channel caused by the marine biotoxin Azaspiracid-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Marine algal toxin azaspiracid is an open-state blocker of hERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Liquid chromatography with electrospray ion trap mass spectrometry for the determination of five azaspiracids in shellfish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. archimer.ifremer.fr [archimer.ifremer.fr]

- 11. Effects of Temperature, Growth Media, and Photoperiod on Growth and Toxin Production of Azadinium spinosum | EPIC [epic2-clone.awi.de]

- 12. The development of a rapid method for the isolation of four azaspiracids for use as reference materials for quantitative LC-MS-MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Production and Isolation of Azaspiracid-1 and -2 from Azadinium spinosum Culture in Pilot Scale Photobioreactors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Azaspiracid substituent at C1 is relevant to in vitro toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Production of the dinoflagellate Amphidoma languida in a large scale photobioreactor and structure elucidation of its main metabolite AZA-39 - PubMed [pubmed.ncbi.nlm.nih.gov]

Azaspiracid-Producing Dinoflagellate Azadinium spinosum: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Biology, Toxicology, and Methodologies Associated with a Potent Marine Biotoxin Producer

Abstract

This technical guide provides a comprehensive overview of the dinoflagellate Azadinium spinosum, the primary producer of Azaspiracids (AZAs), a group of potent lipophilic marine biotoxins. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the biology of the organism, the chemistry of the toxins it produces, their mechanisms of action, and established experimental protocols. All quantitative data are presented in structured tables for comparative analysis, and key cellular and experimental processes are visualized through detailed diagrams generated using the DOT language. This guide serves as a critical resource for understanding the complexities of A. spinosum and the toxins it produces, fostering further research and the development of potential therapeutic applications or mitigation strategies.

Introduction to Azadinium spinosum and Azaspiracids

In 1995, a novel human poisoning syndrome, distinct from previously known shellfish poisoning events, was identified in the Netherlands following the consumption of mussels from Killary Harbour, Ireland.[1] The symptoms, including severe nausea, vomiting, diarrhea, and stomach cramps, led to the discovery of a new class of marine biotoxins, subsequently named Azaspiracids (AZAs).[1] For years, the producing organism remained elusive until the identification of the small, photosynthetic dinoflagellate, Azadinium spinosum, as a primary source.[2] This discovery was a significant advancement in the surveillance and management of harmful algal blooms and the safety of shellfish.[2]

Azadinium spinosum is a member of the family Amphidomataceae and is characterized by its small size and a thin theca.[3][4] It is the de novo producer of several AZA analogues, with Azaspiracid-1 (AZA1) and Azaspiracid-2 (AZA2) being the most prominent.[2][4] These polyether toxins accumulate in shellfish that filter-feed on the dinoflagellates, posing a significant threat to human health and the aquaculture industry.[5][6] The complex chemical structure of AZAs, featuring a unique tri-spiro-assembly and a cyclic amine group, has been the subject of extensive research.[7] Understanding the biology of A. spinosum and the toxicology of AZAs is crucial for developing effective monitoring programs, risk assessments, and potential biomedical applications.

Biology of Azadinium spinosum

Azadinium spinosum is a unicellular, photosynthetic dinoflagellate with distinct morphological and physiological characteristics.

Morphology and Ultrastructure

Cells of A. spinosum are typically small, measuring 12–16 µm in length and 7–11 µm in width.[2][4] They possess a thin, delicate theca, which can make them appear gymnodinioid under light microscopy.[2] The cell is divided into an episome and a hyposome by a cingulum. A prominent feature is the presence of an antapical spine.[2] Internally, a large, spherical nucleus is located in the posterior of the cell.[2][4] A single, lobed chloroplast is present and typically extends into both the episome and hyposome.[2][4] Thecal plate tabulation, a key characteristic for dinoflagellate identification, has been determined for A. spinosum.[2]

Life Cycle and Reproduction

The life cycle of Azadinium spinosum primarily involves asexual reproduction through binary fission.[8] The process, known as desmoschisis, involves the division of the cell where the parent theca is shared between the two daughter cells.[9] Motility is maintained throughout the division process.[8] While a sexual cycle has not been fully elucidated, the formation of temporary cysts may occur under certain environmental conditions.

Ecology and Distribution

Azadinium spinosum has a global distribution, with reports from the North Atlantic, including the coasts of Scotland, Ireland, and Denmark, as well as the Puget Sound in the United States.[5][10] It is a planktonic organism found in coastal waters. Harmful algal blooms of Azadinium species can lead to the contamination of shellfish with AZAs.[10] Toxin production in A. spinosum can be influenced by environmental factors such as temperature and nutrient availability.[11]

Azaspiracids (AZAs)

Azaspiracids are a group of complex polyether compounds with a unique chemical structure that confers their toxicity.

Chemical Structure and Analogues

The general structure of Azaspiracid-1 (AZA1), the parent compound, was first elucidated in 1998.[7] It possesses a molecular weight of 841.5 g/mol and is characterized by a cyclic amine (aza group), a distinctive tri-spiro-assembly, and a carboxylic acid group.[7] Since the initial discovery, over 20 AZA analogues have been identified in phytoplankton and shellfish.[7] These analogues differ in their substitution patterns, such as methylation or hydroxylation.[1][12]

Table 1: Major Azaspiracid Analogues and their Structural Modifications

| Analogue | Structural Modification from AZA1 | Reference(s) |

| AZA2 | 8-methylazaspiracid | [1] |

| AZA3 | 22-demethylazaspiracid | [1] |

| AZA4 | 3-hydroxy-22-demethylazaspiracid | [12] |

| AZA5 | 23-hydroxy-22-demethylazaspiracid | [12] |

| AZA6 | Positional isomer of AZA1 (methyl at C8, absent at C22) | [13] |

Toxin Production and Accumulation

Azadinium spinosum produces a profile of AZA analogues, with AZA1 and AZA2 typically being the most abundant.[2] The cellular toxin quota can be highly variable, ranging from 5 to 40 fg per cell, and is influenced by culture conditions.[2][14] In shellfish, AZAs are not confined to the digestive gland but can be distributed throughout the tissues.[1] Furthermore, shellfish can metabolize the parent AZA compounds into other analogues. For example, AZA1 and AZA2 can be metabolized to AZA17 and AZA19, respectively.[6]

Table 2: Quantitative Data on Azaspiracid Production and Toxicity

| Parameter | Value | Organism/System | Reference(s) |

| AZA1 Cell Quota in A. spinosum | 5 - 40 fg/cell | Azadinium spinosum (culture) | [2] |

| AZA1 Cell Quota in A. spinosum (high) | up to 220 fg/cell (at 10°C) | Azadinium spinosum (culture) | [10] |

| Total AZA Cell Quota (variable) | 0.1 - 63 fg/cell | Azadinium spinosum (multiple strains) | [14][15] |

| AZA Regulatory Limit in Shellfish (EU) | 160 µg/kg | Shellfish tissue | [7] |

| AZA Action Level in Shellfish (US FDA) | 0.16 ppm (160 µg/kg) | Shellfish tissue | [7] |

| LD50 of AZA1 (i.p. injection) | 0.2 mg/kg | Mouse | [12] |

| LD50 of AZA2 (i.p. injection) | 110 µg/kg | Mouse | [16] |

| LD50 of AZA3 (i.p. injection) | 140 µg/kg | Mouse | [16] |

| LD50 of AZA4 (i.p. injection) | ~0.47 mg/kg | Mouse | [12] |

| LD50 of AZA5 (i.p. injection) | < 1.0 mg/kg | Mouse | [12] |

| EC50 of AZA1 (cytotoxicity) | 1.1 - 7.4 nM | Human cell lines (Jurkat, Caco-2, BE(2)-M17) | [5] |

| EC50 of AZA-2 (cytotoxicity) | 12.65 nmol/L (48h) | Human Caco-2 cells | [12] |

Toxicology and Mechanism of Action

The toxic effects of Azaspiracids are multifaceted, involving the disruption of several key cellular processes.

Azaspiracid Shellfish Poisoning (AZP)

Human consumption of shellfish contaminated with AZAs leads to Azaspiracid Shellfish Poisoning (AZP). The primary symptoms are gastrointestinal and include nausea, vomiting, severe diarrhea, and stomach cramps.[5] In mouse bioassays, neurotoxic symptoms such as progressive paralysis have also been observed.[1]

Molecular Mechanisms of Toxicity

The molecular targets of AZAs are diverse and lead to a cascade of cellular events culminating in cell death.

A primary mechanism of AZA toxicity is the inhibition of hERG (human Ether-à-go-go-Related Gene) voltage-gated potassium channels.[2] This inhibition can disrupt cellular electrical activity, particularly in cardiomyocytes, potentially leading to cardiac arrhythmias. AZAs also affect other ion channels, including calcium and chloride channels, leading to dysregulation of intracellular ion homeostasis.[10][14] Specifically, AZA-2 can induce an increase in intracellular calcium by promoting its release from internal stores and influx from the extracellular medium.[1] In contrast, AZA-4 has been shown to inhibit store-operated calcium entry.[3] Furthermore, AZAs can upregulate ATP-regulated anion channels.[10]

Azaspiracids are potent inducers of apoptosis, or programmed cell death, in various cell types.[5] Exposure to AZA1 has been shown to activate initiator caspases, including caspase-2 and caspase-10, as well as the executioner caspases-3/7.[5] This activation is accompanied by the release of cytochrome c from the mitochondria, a key event in the intrinsic apoptotic pathway.[5] DNA fragmentation, a hallmark of late-stage apoptosis, has also been observed in cells treated with AZAs.[5] Recent studies also suggest that AZA-2 can induce apoptosis in intestinal Caco-2 cells, associated with ROS-mediated autophagy and mitochondrial damage.[12]

AZAs can modulate intracellular signaling pathways. Both AZA-2 and AZA-3 have been shown to increase cytosolic levels of cyclic adenosine monophosphate (cAMP), a crucial second messenger.[1] The effects of AZAs on calcium signaling appear to be linked to the adenylyl cyclase/cAMP pathway.[1]

Diagram 1: Proposed Signaling Pathway of Azaspiracid-Induced Cytotoxicity

Caption: A diagram illustrating the proposed signaling pathways of Azaspiracid-induced cytotoxicity.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of Azadinium spinosum and Azaspiracids.

Culture of Azadinium spinosum

Objective: To cultivate Azadinium spinosum for toxin production and biological studies.

Materials:

-

Azadinium spinosum starter culture

-

K-modified sterile marine culture medium

-

Sterile culture flasks (e.g., 75 mL, 500 mL, or larger bioreactors)

-

Incubator with controlled temperature (15-18°C) and illumination (25-200 µmol m⁻² s⁻¹) with a defined light:dark cycle (e.g., 16:8 h)

-

Microscope for cell counting

Procedure:

-

Prepare K-modified medium according to standard protocols and sterilize by autoclaving or filtration.

-

In a sterile environment (e.g., laminar flow hood), inoculate the sterile medium with the A. spinosum starter culture. An initial cell concentration of around 5,000 cells/mL is often used.

-

Incubate the cultures at 18°C with a photon flux density of 200 µmol m⁻² s⁻¹ on a 16:8 h light:dark photocycle.

-

For larger scale cultures in bioreactors, gentle aeration may be applied.

-

Monitor cell growth by periodically taking a small aliquot of the culture and counting the cells using a Sedgewick-Rafter chamber or similar counting slide under a microscope.

-

Cultures can be grown in batch mode and harvested in the late exponential or early stationary phase for maximum cell density and toxin yield. Continuous culture systems (chemostats) can also be employed for stable, long-term production.

Diagram 2: Experimental Workflow for Azadinium spinosum Culture

Caption: A flowchart outlining the key steps in the laboratory culture of Azadinium spinosum.

Extraction and Purification of Azaspiracids

Objective: To extract and purify Azaspiracids from cultured A. spinosum cells or contaminated shellfish tissue.

5.2.1. Extraction from Cultured Cells

Materials:

-

Harvested A. spinosum cell pellet

-

Methanol or acetone (90%)

-

Centrifuge and centrifuge tubes

-

Spin filters (0.45 µm or 0.2 µm)

-

Nitrogen evaporator

-

LC vials

Procedure:

-

Harvest cells from the culture by centrifugation (e.g., 2500 x g for 20 min).

-

Resuspend the cell pellet in a suitable solvent. Methanol is commonly used for extraction.[2] Alternatively, acetone can be used, which may result in less formation of AZA methyl esters.

-

Lyse the cells to release the intracellular toxins. This can be achieved by sonication or incubation (e.g., with methanol for 30 minutes).[2]

-

Separate the cell debris from the extract by centrifugation (e.g., 3000 x g for 30 s or 15000 x g for 10 min).[2]

-

Collect the supernatant containing the dissolved toxins.

-

The extraction process can be repeated multiple times to ensure complete recovery.

-

The combined supernatants can be evaporated to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 35°C).

-

Reconstitute the dried extract in a known volume of a suitable solvent (e.g., 90% methanol) for analysis.

-

Filter the final extract through a 0.2 µm filter before transferring to an LC vial for analysis.

5.2.2. Extraction and Purification from Shellfish Tissue

Materials:

-

Shellfish tissue (hepatopancreas or whole tissue)

-

Ethanol

-

Ethyl acetate

-

Hexane

-

Methanol-water mixtures

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

-

Boric acid gel (for selective purification)

-

Rotary evaporator

Procedure (based on a multi-step protocol):

-

Homogenize and freeze-dry the shellfish tissue.

-

Extract the freeze-dried tissue multiple times with ethanol.

-

Combine the ethanol extracts and evaporate the solvent in vacuo.

-

Perform a series of liquid-liquid partitioning steps to remove lipids and other interfering compounds. A common sequence is partitioning between ethyl acetate and aqueous NaCl, followed by partitioning of the ethyl acetate residue between hexane and methanol-water (9:1).

-

The methanol-water fraction containing the AZAs can be further purified using column chromatography or Solid-Phase Extraction (SPE).

-

For selective purification, boric acid gel can be used to capture AZAs, which contain a vicinal diol group. The bound AZAs can then be eluted with an acidified solvent.

-

The purified fractions are evaporated to yield the AZA toxins as a solid or oil.

Diagram 3: Logical Relationship for AZA Extraction and Purification from Shellfish

Caption: A diagram showing the logical steps for the purification of Azaspiracids from shellfish.

Analysis of Azaspiracids by LC-MS/MS

Objective: To identify and quantify Azaspiracids in extracts from cultures or shellfish.

Materials:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

-

Reversed-phase C18 analytical column

-

Mobile phases (e.g., water and acetonitrile with additives like formic acid or ammonium formate)

-

Certified reference standards for AZA analogues

Procedure:

-

Prepare the LC-MS/MS system with an appropriate reversed-phase column and mobile phases.

-

Develop a gradient elution program to achieve chromatographic separation of the different AZA analogues. A typical gradient involves varying the proportion of organic solvent (e.g., acetonitrile) in the mobile phase over time.[2]

-

Set up the mass spectrometer to operate in positive ion electrospray ionization (ESI+) mode.

-

Use Multiple Reaction Monitoring (MRM) for sensitive and selective detection. This involves selecting the precursor ion (the protonated molecule [M+H]⁺) for each AZA analogue in the first quadrupole, fragmenting it in the collision cell, and monitoring specific product ions in the third quadrupole.

-

Inject a known volume of the prepared sample extract into the LC-MS/MS system.

-

Identify the AZA analogues in the sample by comparing their retention times and MRM transitions with those of the certified reference standards.

-

Quantify the concentration of each AZA analogue by constructing a calibration curve using the reference standards.

Table 3: Example MRM Transitions for AZA Analysis by LC-MS/MS

| AZA Analogue | Precursor Ion (m/z) | Product Ion(s) (m/z) | Reference(s) |

| AZA1 | 842.5 | 824.5, 672.5 | [2] |

| AZA2 | 856.5 | 838.5, 686.5 | [2] |

| AZA3 | 828.5 | 810.5, 658.5 | [2] |

Conclusion

Azadinium spinosum represents a significant focus of study within the field of marine biotoxins due to its production of the potent Azaspiracids. This technical guide has provided a detailed overview of the current knowledge surrounding this dinoflagellate and its toxins, from its fundamental biology to the intricate molecular mechanisms of toxicity and the practical methodologies for its study. The structured presentation of quantitative data and the visualization of complex processes aim to facilitate a deeper understanding and further investigation by the scientific community. Continued research into the ecology of A. spinosum, the full spectrum of AZA analogues and their toxicological profiles, and the potential for drug development based on these unique molecular structures is essential. This guide serves as a foundational resource to support these future endeavors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Azaspiracid - Wikipedia [en.wikipedia.org]

- 3. Azaspiracid-4 inhibits Ca2+ entry by stored operated channels in human T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Apoptosis and Oxidative Stress in Human Intestinal Epithelial Caco-2 Cells Caused by Marine Phycotoxin Azaspiracid-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Azaspiracid Shellfish Poisoning: A Review on the Chemistry, Ecology, and Toxicology with an Emphasis on Human Health Impacts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Current Research Status of Azaspiracids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. taylorfrancis.com [taylorfrancis.com]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. mdpi.com [mdpi.com]

- 13. Effects of Azaspiracids 2 and 3 on intracellular cAMP, [Ca2+], and pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Induction of apoptosis pathways in several cell lines following exposure to the marine algal toxin azaspiracid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Marine biotoxins [fao.org]

Azaspiracid's Cardiotoxic Footprint: A Technical Guide to its Action on hERG Potassium Channels

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of Azaspiracids (AZAs), a group of marine biotoxins, on the human Ether-à-go-go-Related Gene (hERG) potassium channels. This document is intended for researchers, scientists, and drug development professionals investigating ion channel pharmacology and cardiac safety.

Azaspiracids, produced by the dinoflagellate Azadinium spinosum, accumulate in shellfish and can lead to Azaspiracid Poisoning (AZP) in humans, primarily characterized by severe gastrointestinal symptoms.[1][2] However, recent research has unveiled a more insidious threat: the cardiotoxic potential of these toxins through their interaction with hERG potassium channels.[1][2][3] The hERG channel, encoded by the KCNH2 gene, is critical for cardiac repolarization, and its inhibition can lead to life-threatening arrhythmias.[2][4]

This guide synthesizes the current understanding of the AZA-hERG interaction, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.

Core Mechanism: Open-State Pore Blockade

Scientific evidence has conclusively identified the hERG channel as a molecular target for AZA toxins.[3] Azaspiracid-1 (AZA1), Azaspiracid-2 (AZA2), and Azaspiracid-3 (AZA3) directly bind to and block the potassium current flowing through hERG channels.[1][3] The primary mechanism of action is an open state-dependent blockade .[1][3] This means the toxins preferentially bind to the channel when it is in its open conformation.

Further investigation into the binding site has revealed that AZA1 interacts with the phenylalanine residue at position 656 (F656) within the S6 transmembrane domain, which lines the central pore of the channel.[1][3] This interaction leads to the physical occlusion of the cytoplasmic mouth of the pore, thereby obstructing the potassium ion conductance pathway.[1][3]

In addition to this acute channel blockade, chronic exposure to AZA2 has been shown to increase the density of hERG channels in the plasma membrane.[2] This effect is likely due to an impairment of the channel's retrograde trafficking, suggesting a long-term cardiotoxic risk that should not be overlooked in human health risk assessments.[2]

Quantitative Analysis of hERG Channel Inhibition

The inhibitory potency of different AZA analogues on hERG channels has been quantified using various experimental techniques. The following tables summarize the key findings, including the half-maximal inhibitory concentration (IC50) values.

| Table 1: Inhibition of hERG Currents by Azaspiracids (Whole-Cell Patch Clamp in HEK-293 Cells) | |||

| Compound | IC50 (µM) | Maximal Inhibition (%) | Concentration for Max. Inhibition (µM) |

| Azaspiracid-1 (AZA1) | 0.84 | 79.5 ± 1.8 | 1.9 |

| Azaspiracid-2 (AZA2) | 0.64 | 87.3 ± 0.95 | 1.9 |

| Azaspiracid-3 (AZA3) | 0.84 | 79.7 ± 1.6 | 1.9 |

| Terfenadine (Control) | 0.019 | Not Reported | Not Reported |

| Data sourced from[3] |

| Table 2: Inhibition of [³H]dofetilide Binding and Thallium Ion Flux by Azaspiracids | |

| Compound | IC50 Range (µM) |

| AZA1, AZA2, AZA3 | 2.1 - 6.6 |

| Data sourced from[1][3] |

Experimental Protocols

The characterization of the AZA-hERG interaction relies on precise experimental methodologies. Below are the key protocols employed in the cited research.

Whole-Cell Patch Clamp Electrophysiology

This technique is used to measure the ion currents flowing through the hERG channels in living cells.

-

Cell Line: Human Embryonic Kidney (HEK-293) cells stably transfected with hERG cDNA.[3]

-

Cell Culture: Cells are subcultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 200 µg/mL G418 antibiotic, and maintained at 37°C in a 5% CO2 environment.[3]

-

Extracellular Solution (in mM): 137 NaCl, 1.2 MgCl2, 5.4 KCl, 10 glucose, 10 HEPES, and 2 CaCl2. The pH is adjusted to 7.4 with NaOH, and osmolarity is adjusted to 305 mOsm with sucrose.[3]

-

Intracellular Solution (in mM): 140 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, and 5 Na2ATP. The pH is adjusted to 7.2 with KOH, and osmolarity is adjusted to 295 mOsm with sucrose.[3]

-

Recording Procedure: Micropipettes with a tip resistance of 3-5 MΩ are filled with the intracellular solution. Whole-cell recordings are performed using a commercial patch-clamp amplifier.[3]

Radioligand Binding Assay

This assay is used to determine if Azaspiracids compete with a known hERG channel blocker for the same binding site.

-

Preparation: Membrane preparations from HEK-293 cells stably expressing hERG channels are used.[3]

-

Procedure: Various concentrations of AZA1, AZA2, and AZA3 (0.001 to 10 µM) are incubated with the membrane preparations in the presence of radiolabeled dofetilide ([³H]dofetilide), a known hERG inhibitor.[3]

-

Data Analysis: The amount of bound [³H]dofetilide is measured in disintegrations per minute (dpm). The data is analyzed using non-linear regression to obtain Ki values for each AZA analogue according to the Cheng-Prusoff equation, using an experimentally determined Kd value of 4.7 nM for [³H]dofetilide.[3]

Visualizing the Mechanism and Workflow

The following diagrams illustrate the key mechanisms and experimental workflows described in this guide.

Caption: Mechanism of Azaspiracid blockade of the hERG potassium channel.

Caption: Workflow for whole-cell patch-clamp analysis of AZA effects.

Caption: Logical flow from AZA exposure to potential cardiotoxicity.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. In vitro chronic effects on hERG channel caused by the marine biotoxin Azaspiracid-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The marine algal toxin azaspiracid is an open state blocker of hERG potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Toxicology and human health impacts of Azaspiracid Shellfish Poisoning (AZP)

An In-depth Technical Guide on the Toxicology and Human Health Impacts of Azaspiracid Shellfish Poisoning (AZP)

Introduction

Azaspiracid Shellfish Poisoning (AZP) is a gastrointestinal illness caused by the consumption of shellfish contaminated with azaspiracids (AZAs), a group of polyether marine toxins.[1][2][3] First identified in the Netherlands in 1995 following the consumption of mussels from Killary Harbour, Ireland, AZP presents symptoms similar to diarrhetic shellfish poisoning (DSP), including nausea, vomiting, severe diarrhea, and stomach cramps.[2][4][5][6][7] The causative toxins are produced by dinoflagellates of the genera Azadinium and Amphidoma.[5][6] This guide provides a comprehensive overview of the toxicology, human health impacts, and experimental methodologies related to AZAs, with a focus on quantitative data and molecular mechanisms.

Toxicology and Human Health Impacts

Human consumption of shellfish contaminated with azaspiracids leads to acute gastrointestinal distress within hours of ingestion, with symptoms typically resolving within two to three days.[7][8] To date, no long-term effects or fatalities in humans have been reported.[7] Regulatory limits have been established to protect consumers, with the European Union and the United States Food and Drug Administration setting an action level of 160 μg of AZA equivalents per kg of shellfish meat.[1][5][9]

In vivo animal studies have provided further insight into the toxic effects of AZAs. Intraperitoneal injection in mice induces neurotoxic-like symptoms, including progressive paralysis, respiratory difficulties, and convulsions, leading to death.[4][9][10][11] Oral administration in mice, while not typically causing diarrhea, results in immobility, tremors, and other severe symptoms.[9] Pathological changes observed in mice include damage to the small intestine, liver, and lymphoid organs.[7][11][12]

Quantitative Toxicological Data

The following tables summarize the key quantitative data on the toxicity of various azaspiracid analogues.

| Table 1: In Vivo Acute Toxicity of Azaspiracids in Mice | |||

| AZA Analogue | Route of Administration | Metric | Value (μg/kg) |

| AZA1 | Oral | LD50 | 443[9][10] |

| AZA2 | Oral | LD50 | 626[9][10] |

| AZA3 | Oral | LD50 | 875[9][10] |

| AZA1 | Intraperitoneal (i.p.) | LD50 | 74[10] |

| AZA1 | Intraperitoneal (i.p.) | Minimum Lethal Dose | 150-200[10][12] |

| AZA2 | Intraperitoneal (i.p.) | LD50 | 117[10] |

| AZA2 | Intraperitoneal (i.p.) | Minimum Lethal Dose | 110[7][9][11][12] |

| AZA3 | Intraperitoneal (i.p.) | LD50 | 164[10] |

| AZA3 | Intraperitoneal (i.p.) | Minimum Lethal Dose | 140[7][9][11][12] |

| AZA4 | Intraperitoneal (i.p.) | Lethal Dose | 470[7][12] |

| AZA5 | Intraperitoneal (i.p.) | Lethal Dose | < 1000[7][12] |

| Table 2: In Vitro Cytotoxicity of Azaspiracids | ||

| AZA Analogue | Cell Line | Metric (72h exposure) |

| AZA1 | Jurkat T lymphocytes | IC50 = 5.1 x 10⁻¹⁰ M[10] |

| AZA-59 | Jurkat T lymphocytes | IC50 = 2.6 x 10⁻⁹ M[10] |

Mechanism of Action

The precise molecular mechanism of AZA toxicity is still under investigation, but significant evidence points to the disruption of ion channel function and intracellular signaling pathways.

Key Molecular Targets and Cellular Effects:

-

Ion Channel Modulation: Azaspiracids have been shown to inhibit hERG voltage-gated potassium channels.[5][9] They may also affect sodium and chloride ion channels, leading to a dysregulation of cellular ion homeostasis.[9][13][14]

-

Intracellular Signaling: AZAs can increase intracellular cyclic adenosine monophosphate (cAMP) and modulate cytosolic calcium levels.[15]

-

Cytoskeletal Disruption: AZA1 has been observed to induce morphological changes and disarrangement of the actin cytoskeleton in various cell lines.[7][16]

-

Apoptosis and Necrosis: Studies suggest that AZAs can induce both apoptotic and necrotic cell death pathways, with the involvement of caspases being cell-type dependent.[16][17]

-

Other Cellular Effects: Azaspiracids have been found to cause a decline in cellular cholesterol levels and alter gene expression patterns in human cells.[18]

Caption: Proposed signaling pathway for Azaspiracid toxicity.

Experimental Protocols

1. Extraction and Purification of Azaspiracids from Shellfish

This protocol is a generalized procedure based on methods described in the literature.[2][4][19]

-

Homogenization: Homogenize whole shellfish meat.

-

Extraction: Extract the homogenized tissue with acetone.

-

Liquid-Liquid Partitioning: Partition the acetone extract with hexane and 80% aqueous methanol to remove lipids.

-

Chromatographic Purification:

-

Perform vacuum liquid chromatography on a silica gel column.

-

Further purify using size-exclusion chromatography (e.g., Sephadex LH-20).

-

Employ flash chromatography on a reversed-phase material (e.g., LiChroPrep RP-8).

-

The final purification step involves high-performance liquid chromatography (HPLC) on a C8 or C18 silica column to achieve >95% purity.

-

2. Analysis of Azaspiracids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the sensitive and specific detection and quantification of AZAs.[4][20][21][22]

-

Sample Preparation: Extract toxins from shellfish tissue, often using an efficient procedure with minimal steps.

-

Chromatographic Separation:

-

Column: C18 reversed-phase column.

-

Mobile Phase: Isocratic or gradient elution with acetonitrile and water, often containing a modifier like trifluoroacetic acid.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Analysis: The protonated molecule [M+H]⁺ serves as the precursor ion for collision-induced dissociation. Product ions, typically resulting from the sequential loss of water molecules ([M+H-H₂O]⁺, [M+H-2H₂O]⁺), are monitored for unambiguous identification and quantification.

-

Detection Limit: Highly sensitive methods can achieve detection limits in the low picogram range on-column.[20][21]

-

Caption: General workflow for the analysis of Azaspiracids.

3. In Vitro Cytotoxicity Assay using Jurkat T Lymphocytes

This cell-based assay is commonly used to assess the cytotoxic potential of AZA analogues.[10][23]

-

Cell Culture: Culture Jurkat E6-1 T lymphocytes in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.

-

Toxin Exposure: Seed cells in 96-well plates and expose them to a range of concentrations of the AZA analogue of interest for specific time points (e.g., 24, 48, 72 hours).

-

Viability Assessment: Determine cell viability using a suitable method, such as the MTS assay, which measures the metabolic activity of viable cells.

-

Data Analysis: Calculate the concentration that inhibits cell viability by 50% (IC50) by fitting the dose-response data to a four-parameter logistic regression model.

Azaspiracids represent a significant and ongoing threat to seafood safety and human health. While the acute gastrointestinal symptoms of AZP are well-documented, the underlying molecular mechanisms of toxicity are complex and continue to be an active area of research. The inhibition of key ion channels, such as hERG, and the disruption of fundamental cellular processes highlight the potential for more subtle, yet significant, health impacts. Continued research, utilizing the advanced analytical and in vitro methodologies outlined in this guide, is crucial for a comprehensive understanding of AZA toxicology, the development of effective mitigation strategies, and the protection of public health.

References

- 1. Azaspiracid Shellfish Poisoning: A Review on the Chemistry, Ecology, and Toxicology with an Emphasis on Human Health Impacts [oar.marine.ie]

- 2. Azaspiracid Shellfish Poisoning: A Review on the Chemistry, Ecology, and Toxicology with an Emphasis on Human Health Impacts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Marine biotoxins [fao.org]

- 5. Azaspiracid - Wikipedia [en.wikipedia.org]

- 6. Azaspiracid Shellfish Poisoning – Harmful Algal Blooms [hab.whoi.edu]

- 7. Azaspiracid Shellfish Poisoning: A Review on the Chemistry, Ecology, and Toxicology with an Emphasis on Human Health Impacts [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Current Research Status of Azaspiracids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. epic.awi.de [epic.awi.de]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.org [mdpi.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Azaspiracid substituent at C1 is relevant to in vitro toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Azaspiracid: An Emerging Algal Toxin - NCCOS - National Centers for Coastal Ocean Science [coastalscience.noaa.gov]

- 19. vliz.be [vliz.be]

- 20. Determination of azaspiracids in shellfish using liquid chromatography/tandem electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Development of a method for the identification of azaspiracid in shellfish by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Structure Elucidation and in Vitro Toxicity of New Azaspiracids Isolated from the Marine Dinoflagellate Azadinium poporum - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Architecture of Azaspiracids: A Technical Guide to their Biosynthesis in Marine Algae

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azaspiracids (AZAs) are a group of complex polyether marine toxins that pose a significant threat to human health through the consumption of contaminated shellfish.[1] First identified in the 1990s after a poisoning event in the Netherlands linked to mussels from Ireland, these compounds have since been detected in various regions worldwide.[1][2] The producing organisms have been identified as dinoflagellates of the genera Azadinium and Amphidoma, with Azadinium spinosum being a primary producer of the most common analogues, AZA-1 and AZA-2.[1][3] The intricate molecular structure of azaspiracids, featuring a unique tri-spiro assembly, a cyclic amine (aza-group), and a carboxylic acid moiety, points towards a complex biosynthetic origin.[1][2] This technical guide provides a comprehensive overview of the current understanding of the azaspiracid biosynthesis pathway in marine algae, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the proposed molecular assembly line.

Azaspiracid Production in Marine Algae: A Quantitative Overview

The production of azaspiracids varies significantly between different species and even strains of Azadinium. The toxin profile and cellular quota are influenced by environmental factors and the growth phase of the algae. The following table summarizes the reported azaspiracid production in key producing organisms.

| Producing Organism | Azaspiracid Analogues Produced | Cellular Toxin Quota (fg/cell) | Reference |

| Azadinium spinosum | AZA-1, AZA-2 | 5 - 50 | [4] |

| Azadinium spinosum | AZA-1, AZA-2 | 24 - 98 (depending on dilution rate) | [4] |

| Azadinium poporum (ribosomal subtype C) | AZA-40, AZA-2 | - | [5] |

| Azadinium poporum (South China Sea strain) | AZA-42 (from AZA-41) | - | [5] |

| Azadinium poporum (northern coast of Chile strain) | AZA-62 (from AZA-11) | - | [5] |

| Azadinium poporum (Pacific northwest coast of the United States strain) | AZA-59 | - | [5] |

The Proposed Biosynthetic Pathway: A Hybrid PKS-NRPS Assembly

The carbon skeleton of azaspiracids is characteristic of a polyketide, suggesting its synthesis by a Polyketide Synthase (PKS) multienzyme complex. The incorporation of a nitrogen atom strongly implies the involvement of a Non-Ribosomal Peptide Synthetase (NRPS).[6] Transcriptomic studies of Azadinium spinosum have confirmed the presence and expression of genes encoding all the necessary domains for a Type I PKS system, including ketosynthase (KS), acyltransferase (AT), acyl carrier protein (ACP), ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains. This supports the hypothesis of a modular PKS assembly line responsible for constructing the polyketide backbone.

While a complete and annotated biosynthetic gene cluster (BGC) for azaspiracids has yet to be fully characterized, based on the structure of AZA-1, a putative biosynthetic pathway can be proposed. This pathway likely involves a hybrid PKS-NRPS system.

Caption: Proposed hybrid PKS-NRPS biosynthetic pathway for Azaspiracid-1.

Key Experimental Protocols for Elucidating the Biosynthetic Pathway

The elucidation of the azaspiracid biosynthetic pathway requires a combination of genetic, biochemical, and analytical techniques. While specific studies on azaspiracid biosynthesis are still emerging, the following are the standard experimental protocols employed in the study of complex microbial natural products.

Culture of Azaspiracid-Producing Algae

-

Organisms: Azadinium spinosum, Azadinium poporum, and other AZA-producing species.

-

Media: K-medium or other suitable marine algal culture media.

-

Culture Conditions: Cultures are maintained at a constant temperature (e.g., 15-18°C) under a defined light:dark cycle (e.g., 16:8 h) with a specific light intensity.

-

Scaling Up: For the isolation of sufficient quantities of azaspiracids and biosynthetic enzymes, large-scale cultures in photobioreactors are necessary.[4]

Stable Isotope Feeding Studies

This method is crucial for identifying the precursor molecules that are incorporated into the final azaspiracid structure.

-

Precursors: 13C- or 14C-labeled acetate, propionate, and various 15N-labeled amino acids.

-

Protocol:

-

Aseptically add the labeled precursor to an actively growing culture of the AZA-producing alga.

-

Continue the incubation for a period that allows for the incorporation of the label into the azaspiracid molecules.

-

Harvest the algal cells and extract the azaspiracids.

-

Analyze the purified azaspiracids using mass spectrometry (MS) to detect the incorporation of the heavy isotope and using nuclear magnetic resonance (NMR) spectroscopy to determine the precise location of the 13C labels.

-

Transcriptome and Genome Sequencing

Identifying the biosynthetic gene cluster (BGC) is a critical step.

-

Methodology:

-

Extract high-quality DNA and RNA from the AZA-producing algal culture.

-

Perform whole-genome and transcriptome sequencing using next-generation sequencing platforms.

-

Assemble the sequencing reads and annotate the genes.

-

Utilize bioinformatics tools (e.g., antiSMASH, PRISM) to search for PKS and NRPS gene clusters.

-

Analyze the domain architecture of the identified gene clusters to predict the structure of the resulting natural product and compare it with the known structure of azaspiracids.

-

Gene Expression Analysis

To correlate gene expression with toxin production, quantitative PCR (qPCR) or RNA-Seq can be employed.

-

Protocol:

-

Establish algal cultures under different conditions that may influence toxin production (e.g., varying light, temperature, nutrient levels).

-

Harvest cells at different time points and extract RNA.

-

Perform qPCR to quantify the expression levels of the candidate biosynthetic genes.

-

Concurrently, quantify the intracellular and extracellular concentrations of azaspiracids using LC-MS/MS.

-

Correlate the gene expression profiles with the toxin production data.

-

Heterologous Expression of Biosynthetic Genes

Due to the genetic intractability of many dinoflagellates, heterologous expression of the AZA BGC in a more amenable host (e.g., bacteria or yeast) would be the definitive proof of its function. This remains a significant challenge for large eukaryotic BGCs.

-

Workflow:

-

Clone the entire putative AZA BGC from the Azadinium genome.

-

Insert the BGC into an expression vector suitable for the chosen heterologous host.

-

Transform the host organism with the expression vector.

-

Culture the transformed host under conditions that induce gene expression.

-

Extract the culture medium and cell lysate and analyze for the presence of azaspiracids or their intermediates using LC-MS/MS.

-

Caption: Experimental workflow for elucidating the azaspiracid biosynthetic pathway.

Conclusion and Future Perspectives

The biosynthesis of azaspiracids in marine algae represents a fascinating example of complex natural product assembly. While significant progress has been made in identifying the producing organisms and the likely involvement of a hybrid PKS-NRPS system, the complete biosynthetic pathway remains to be fully elucidated. Future research efforts will undoubtedly focus on the characterization of the complete azaspiracid biosynthetic gene cluster, the biochemical characterization of the individual enzymes, and the elucidation of the regulatory mechanisms governing toxin production. The application of advanced genetic tools, such as CRISPR/Cas9-mediated gene editing, in amenable algal systems, or the successful heterologous expression of the entire pathway, will be pivotal in unlocking the secrets of azaspiracid biosynthesis. A thorough understanding of this pathway is not only crucial for monitoring and mitigating the risks of azaspiracid poisoning but also holds potential for the discovery of novel biocatalysts and the bioengineering of new therapeutic agents.

References

- 1. archimer.ifremer.fr [archimer.ifremer.fr]

- 2. Morphology, molecular phylogeny and azaspiracid profile of Azadinium poporum (Dinophyceae) from the Gulf of Mexico - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. epic.awi.de [epic.awi.de]

- 4. Hybrid peptide-polyketide natural products: biosynthesis and prospects toward engineering novel molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mapping the biosynthetic pathway of a hybrid polyketide-nonribosomal peptide in a metazoan - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Structural Elucidation of Novel Azaspiracid Analogues

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the methodologies and analytical techniques employed in the discovery and structural elucidation of novel Azaspiracid (AZA) analogues. Azaspiracids are a group of lipophilic polyether marine toxins that can accumulate in shellfish, posing a significant risk to human health.[1][2][3] First identified after a poisoning event in 1995, the parent compound, AZA1, and its numerous analogues are produced by dinoflagellates of the genera Azadinium and Amphidoma.[4][5][6] Continuous discovery of new analogues necessitates robust and sophisticated methods for their isolation, characterization, and structural determination.

Isolation and Purification of Novel Analogues

The scarcity of pure AZA standards makes the isolation of novel analogues from natural sources—primarily contaminated shellfish tissue or dinoflagellate cultures—a critical first step.[1][2][4] The process is typically a multi-step procedure involving extraction, partitioning, and several rounds of chromatography to separate the target compounds from a complex matrix.

Experimental Protocol: Isolation from Shellfish

A common workflow for isolating Azaspiracids from shellfish, such as blue mussels (Mytilus edulis), involves a seven-step procedure that has been improved to increase yields significantly.[1][2][7]

-

Extraction: The hepatopancreas or whole flesh of the shellfish is homogenized and extracted with a polar solvent, typically acetone or ethanol.[8][9]

-

Liquid-Liquid Partitioning: The crude extract is partitioned between immiscible solvents to remove highly nonpolar lipids (e.g., using hexane) and other interfering compounds. A common partitioning scheme involves hexane and aqueous methanol.[9]

-

Solid-Phase Extraction (SPE): The aqueous methanol fraction is further cleaned up using SPE cartridges (e.g., Oasis HLB). This step removes salts and other polar impurities.

-

Vacuum Liquid Chromatography (VLC): The concentrated extract from SPE is subjected to VLC on a silica gel column, which separates compounds based on polarity.[9]

-

Size-Exclusion Chromatography (SEC): Further purification is achieved using SEC with materials like Sephadex LH-20 to separate molecules based on their size.[9]

-

Preparative Reversed-Phase High-Performance Liquid Chromatography (Prep-HPLC): This is a key step for isolating individual analogues. Fractions are collected from multiple injections on a C18 or similar column.

-

Final Purification: A final polishing step using analytical HPLC often on a different column chemistry is used to achieve high purity (>95%) of the isolated analogue, which is then confirmed by analytical techniques.[1][2]

The following diagram illustrates the general workflow for the isolation and purification of AZA analogues from shellfish.

Structural Elucidation Techniques

Once a novel analogue is isolated in sufficient purity and quantity, its chemical structure is determined using a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[1][10][11]

High-Resolution Mass Spectrometry (HRMS)

HRMS is essential for determining the elemental composition of a new analogue. By providing a highly accurate mass measurement of the protonated molecule ([M+H]⁺), a molecular formula can be confidently proposed.[10]

Tandem mass spectrometry (MS/MS or MSⁿ) is then used to fragment the molecule.[12] The fragmentation patterns of AZAs are highly characteristic and provide crucial structural information, particularly about the polyether backbone, the unique tri-spiro ring assembly, and the terminal carboxylic acid and cyclic imine (aza-group) moieties.[10][13][14] For instance, the sequential loss of water molecules is a common feature in AZA spectra.[12]

Experimental Protocol: LC-MS/MS Analysis

-

Chromatography: Separation is performed on a reversed-phase column (e.g., C18) using an isocratic or gradient elution with a mobile phase of acetonitrile and water, often containing additives like trifluoroacetic acid or ammonium acetate to improve peak shape and ionization.[8][13]

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically used, which generates the protonated molecule [M+H]⁺.[8][12]

-

MS Analysis: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used.

-

MS/MS Fragmentation: The [M+H]⁺ ion is selected as the precursor ion for collision-induced dissociation (CID). The resulting product ions are analyzed to build a picture of the molecule's substructures.[8] Specific fragment ions can confirm the presence of key structural features like the A-ring.[13]

The logical workflow for identifying analogues using mass spectrometry is depicted below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS provides the molecular formula and fragmentation data, only NMR spectroscopy can unambiguously determine the complete 3D structure and stereochemistry of a new molecule.[1][10] This requires a significant amount of pure material (typically >0.5 mg).[15][16]

Experimental Protocol: NMR Structural Elucidation

A suite of 1D and 2D NMR experiments is required to piece together the complex structure of an AZA analogue.

-

1D NMR:

-

¹H NMR: Identifies the types and number of protons in the molecule. For example, the discovery of AZA-36 showed an extra oxymethine signal compared to AZA-1, indicating a new hydroxyl group.[15]

-

¹³C NMR: Identifies the number and types of carbon atoms (methyl, methylene, methine, quaternary).

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, allowing for the connection of adjacent protons within a spin system.[10][15]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (¹H-¹³C).[10]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for connecting the different spin systems identified by COSY and piecing together the entire carbon skeleton.[10][15]

-

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-Frame Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing crucial information about the relative stereochemistry of the molecule.

-

By systematically analyzing the correlations from these experiments, researchers can assemble the partial structures into a complete, unambiguous molecular structure.[10]

Data on Novel Azaspiracid Analogues

The combination of these analytical techniques has led to the identification of dozens of AZA analogues.[4][7] The structures are often variations of the parent compound, AZA1, differing by hydroxylation, methylation, or demethylation.[13][15][17]

Mass Spectrometry Data Summary

The table below summarizes key mass spectrometry data for several recently identified AZA analogues.

| Analogue | Molecular Formula | [M+H]⁺ (m/z) | Key Structural Modification from AZA1 | Reference(s) |

| AZA1 | C₄₇H₇₁NO₁₂ | 842.5077 | Parent Compound | [10] |

| AZA2 | C₄₈H₇₃NO₁₂ | 856.5 | 8-methyl | [12] |

| AZA3 | C₄₆H₆₉NO₁₂ | 828.5 | 22-demethyl | [12] |

| AZA4 | C₄₆H₆₉NO₁₃ | 844.4857 | 3-hydroxy-22-demethyl | [17] |

| AZA5 | C₄₆H₆₉NO₁₃ | 844.4857 | 23-hydroxy-22-demethyl | [17] |

| AZA6 | C₄₇H₇₁NO₁₂ | 842.5 | Positional isomer of AZA1 | [1][13] |

| AZA36 | C₄₇H₇₁NO₁₃ | 858.5 | 3-hydroxy-8-methyl-39-demethyl | [15] |

| AZA37 | C₄₇H₇₃NO₁₃ | 860.5 | 3-hydroxy-7,8-dihydro-39-demethyl | [15] |

NMR Data Summary for AZA-36

The following table provides selected, characteristic NMR chemical shifts for AZA-36, which features a novel hydroxylation at the C-3 position compared to AZA-1.[15]

| Atom No. | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δн) | Key Correlations (COSY, HMBC) |

| C-2 | - | - | COSY with H-3 |

| C-3 | 71.4 | 4.43 (oxymethine) | COSY with H-2, H-4 |

| C-4 | - | - | COSY with H-3 |

| C-7 | 123.4 | 5.36 | HMBC from H-47; COSY with H-47 |

| C-8 | 132.1 | - | HMBC from H-47 (new allylic methyl) |

| C-9 | 41.1 | - | HMBC from H-47 |

| C-39 | - | - | Loss of 39-methyl signal vs. AZA-1 |

| C-47 | - | 1.70 (allylic methyl) | HMBC to C-7, C-8, C-9 |

Conclusion

The structural elucidation of novel Azaspiracid analogues is a complex but systematic process that relies on the synergy between advanced separation science and high-end spectroscopic techniques. A meticulous workflow, beginning with multi-step isolation and purification, is required to obtain pure compounds. High-resolution mass spectrometry provides the initial molecular formula and key structural clues through fragmentation analysis. Finally, a comprehensive suite of 1D and 2D NMR experiments delivers the unambiguous, complete structure. The data and protocols outlined in this guide serve as a foundational reference for researchers engaged in the discovery and characterization of these potent marine biotoxins, ultimately supporting public health and safety.

References

- 1. Improved isolation procedure for azaspiracids from shellfish, structural elucidation of azaspiracid-6, and stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Azaspiracid Shellfish Poisoning: A Review on the Chemistry, Ecology, and Toxicology with an Emphasis on Human Health Impacts [oar.marine.ie]

- 4. Isolation of minor and novel azaspiracids: structure elucidation and toxicology - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]

- 5. Current Research Status of Azaspiracids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Azaspiracids | Encyclopedia MDPI [encyclopedia.pub]

- 7. Optimisation of isolation methods for the azaspiracid group of marine biotoxins and the development of accurate and precise methods of analysis [oar.marine.ie]

- 8. Development of a method for the identification of azaspiracid in shellfish by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. vliz.be [vliz.be]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. Determination of azaspiracids in shellfish using liquid chromatography/tandem electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Detection of five new hydroxyl analogues of azaspiracids in shellfish using multiple tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Structure Elucidation and in Vitro Toxicity of New Azaspiracids Isolated from the Marine Dinoflagellate Azadinium poporum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

Azaspiracid Toxicity: An In-depth Technical Guide for Researchers

An overview of the in vitro and in vivo toxicological profiles of Azaspiracids, detailing experimental methodologies and known mechanisms of action.

Azaspiracids (AZAs) are a group of lipophilic polyether marine toxins produced by dinoflagellates of the genera Azadinium and Amphidoma.[1][2] These toxins can accumulate in shellfish, posing a significant threat to human health upon consumption and causing a syndrome known as Azaspiracid Shellfish Poisoning (AZP).[3][4] First identified after a poisoning event in the Netherlands in 1995 linked to mussels from Ireland, AZP is characterized by severe gastrointestinal symptoms including nausea, vomiting, diarrhea, and stomach cramps.[4][5][6] Since their discovery, over 20 AZA analogues have been identified, with Azaspiracid-1 (AZA1), Azaspiracid-2 (AZA2), and Azaspiracid-3 (AZA3) being the most well-studied and regulated.[5][7][8] This technical guide provides a comprehensive overview of the current understanding of AZA toxicity, compiling key data from both in vitro and in vivo studies to serve as a resource for researchers, scientists, and drug development professionals.

In Vitro Toxicity

In vitro studies have been instrumental in elucidating the cytotoxic effects of Azaspiracids across various cell lines. These studies have revealed that AZAs can induce morphological changes, alter gene expression, and trigger apoptotic pathways.[9]

Cytotoxicity Data

The cytotoxic potential of different AZA analogues has been evaluated in a range of cell lines, with the Jurkat T lymphocyte cell line being a frequently used model. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a toxin required to inhibit cell viability by 50%, are a key metric in these studies.

| Azaspiracid Analogue | Cell Line | Exposure Time | IC50 (nM) | Reference |

| AZA1 | Jurkat T lymphocyte | 48 h | ~10 | [8] |

| AZA-59 | Jurkat T lymphocyte | 48 h | Slightly less potent than AZA1 | [8] |

| AZA-36 | Jurkat T lymphocyte | Not Specified | 6-fold less toxic than AZA1 | [10] |

| AZA-37 | Jurkat T lymphocyte | Not Specified | 3-fold less toxic than AZA1 | [10] |

Experimental Protocols

Jurkat T Lymphocyte Cytotoxicity Assay (MTS Assay)

This assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays.

-

Cell Culture: Human Jurkat E6-1 T lymphocyte cells are cultured in RPMI-1640 medium supplemented with 10% (v/v) fetal bovine serum.[8]

-

Cell Plating: Cells are seeded into 96-well plates at a specified density.

-

Toxin Exposure: Cells are exposed to a range of concentrations of the Azaspiracid analogue being tested for 24, 48, and 72 hours.[8]

-

MTS Reagent Addition: Following the exposure period, MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.

-

Incubation: The plates are incubated to allow for the conversion of MTS into a formazan product by metabolically active cells.

-

Absorbance Measurement: The absorbance of the formazan product is measured at a specific wavelength using a plate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control cells. IC50 values are calculated from the dose-response curves.[8]

Diagram of the Jurkat T Lymphocyte Cytotoxicity Assay Workflow:

Caption: Workflow for assessing Azaspiracid cytotoxicity in Jurkat T cells.

In Vivo Toxicity

In vivo studies, primarily conducted in mice, have provided crucial information on the acute toxicity and pathological effects of Azaspiracids. These studies have helped to establish lethal doses and characterize the clinical signs of AZP.

Acute Toxicity Data

The median lethal dose (LD50), the dose required to kill 50% of a tested population, is a standard measure of acute toxicity. For Azaspiracids, LD50 values have been determined following intraperitoneal (i.p.) injection in mice.

| Azaspiracid Analogue | Animal Model | Route of Administration | LD50 (µg/kg) | Reference |

| AZA1 | Mouse | Intraperitoneal (i.p.) | 74 | [8] |

| AZA2 | Mouse | Intraperitoneal (i.p.) | 117 | [8] |

| AZA3 | Mouse | Intraperitoneal (i.p.) | 164 | [8] |

| AZA-59 | Mouse | Intraperitoneal (i.p.) | Provisional TEF of 0.8 vs AZA1 | [8] |

Clinical signs observed in mice following i.p. injection of Azaspiracids include reduced motor activity, progressive paralysis of the limbs, dyspnea, and convulsions before death.[8] Pathological findings in mice exposed to AZA1 include deformation of intestinal epithelial villi, damage to T and B lymphocytes, accumulation of fatty deposits in the liver, an increased prevalence of lung tumors, and hyperplasia within the stomach lining.[7]

Experimental Protocols

Mouse Bioassay for Acute Toxicity (Intraperitoneal)

-

Animal Model: Typically, Swiss-Webster or similar strains of mice are used.

-

Toxin Preparation: Purified Azaspiracid analogues are dissolved in a suitable vehicle (e.g., 1% Tween-60 in saline).

-

Dose Administration: A range of doses of the AZA analogue are administered to groups of mice via intraperitoneal injection. Control groups receive the vehicle alone.[8]

-

Observation: Mice are observed for clinical signs of toxicity and mortality over a specified period (e.g., 24 hours).[8]

-

LD50 Calculation: The LD50 is calculated from the mortality data using a statistical method such as the Finney method.[8]

-

Pathological Examination: Tissues and organs may be collected for histopathological analysis to assess for toxin-induced damage.

Diagram of the Mouse Bioassay Workflow:

Caption: Workflow for determining the acute toxicity of Azaspiracids in mice.

Mechanism of Action

The precise molecular mechanisms underlying Azaspiracid toxicity are still under investigation, but several key targets and pathways have been identified.

Inhibition of hERG Potassium Channels

One of the significant findings in AZA toxicology is their ability to inhibit the human ether-à-go-go-related gene (hERG) voltage-gated potassium channels.[5][7] These channels are crucial for cardiac repolarization, and their inhibition can lead to serious cardiac arrhythmias. AZA1, AZA2, and AZA3 have all been shown to block hERG channel current in a concentration-dependent manner.[7] The IC50 value for AZA1 inhibition of hERG channels was determined to be 0.84 μM in patch-clamp experiments.[7]

Involvement of Anion Channels

Recent studies suggest that Azaspiracids can cause cellular anion dysregulation.[1][11] The toxic effects of AZAs in human cells appear to be dependent on ATP-regulated anion channels.[1] Upregulation of these channels by Azaspiracids could lead to a regulatory volume decrease, which may underlie the observed cytotoxicity.[1]

Induction of Apoptosis

In vitro studies have demonstrated that Azaspiracids can induce apoptosis, or programmed cell death, in various cell lines.[7][9] This suggests that AZA-induced cytotoxicity may be mediated, at least in part, by the activation of apoptotic signaling pathways.

Diagram of Proposed Azaspiracid Signaling Pathways:

Caption: Proposed signaling pathways involved in Azaspiracid toxicity.

Analytical Methodologies

Accurate detection and quantification of Azaspiracids in shellfish are crucial for regulatory monitoring and ensuring food safety. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for AZA analysis.

LC-MS/MS Protocol for Azaspiracid Detection

This method offers high sensitivity and specificity for the determination of AZA1, AZA2, and AZA3.

-

Sample Extraction: An efficient procedure is used to extract the toxins from shellfish tissue.[12]

-

Chromatographic Separation: The extracted toxins are separated using reversed-phase liquid chromatography.[12]

-

Ionization: The separated compounds are ionized using an electrospray ionization (ESI) source.[12]

-

Mass Spectrometric Detection: The ionized molecules are detected using a triple-quadrupole or ion-trap mass spectrometer. The protonated molecules ([M+H]+) and their major product ions, resulting from the sequential loss of water molecules, are monitored.[12]

-

Quantification: A highly specific and sensitive LC-MS/MS or LC-MS³ analytical method is used for quantification, with detection limits in the low picogram range on-column.[12]

This technical guide provides a consolidated resource on the toxicology of Azaspiracids, highlighting key quantitative data, detailed experimental protocols, and current understanding of their mechanisms of action. Further research is needed to fully elucidate the complex toxicological profile of this important class of marine biotoxins.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Azaspiracid Shellfish Poisoning: A Review on the Chemistry, Ecology, and Toxicology with an Emphasis on Human Health Impacts [oar.marine.ie]

- 4. Azaspiracid Shellfish Poisoning: A Review on the Chemistry, Ecology, and Toxicology with an Emphasis on Human Health Impacts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Azaspiracid - Wikipedia [en.wikipedia.org]

- 6. Azaspiracid Shellfish Poisoning: A Review on the Chemistry, Ecology, and Toxicology with an Emphasis on Human Health Impacts [mdpi.com]

- 7. The marine algal toxin azaspiracid is an open state blocker of hERG potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. epic.awi.de [epic.awi.de]

- 9. Azaspiracid: An Emerging Algal Toxin - NCCOS - National Centers for Coastal Ocean Science [coastalscience.noaa.gov]

- 10. Structure Elucidation and in Vitro Toxicity of New Azaspiracids Isolated from the Marine Dinoflagellate Azadinium poporum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Determination of azaspiracids in shellfish using liquid chromatography/tandem electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Sources and Vectors of Azaspiracid Accumulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azaspiracids (AZAs) are a group of lipophilic polyether toxins that pose a significant threat to human health through the consumption of contaminated shellfish. First identified in the 1990s after a poisoning event in the Netherlands linked to Irish mussels, over 60 AZA analogues have since been discovered.[1] These toxins are produced by marine dinoflagellates and accumulate in various marine organisms, acting as vectors for their transfer through the food web. Understanding the origin and transmission of AZAs is critical for monitoring programs, regulatory actions, and the development of potential therapeutics. This guide provides a comprehensive overview of the natural sources of Azaspiracids, the primary vectors of accumulation, quantitative data on contamination levels, detailed experimental protocols for their detection, and insights into their molecular mechanisms of action.

Natural Sources: The Dinoflagellate Producers

The primary producers of Azaspiracids are microscopic, single-celled organisms known as dinoflagellates, belonging to the genera Azadinium and Amphidoma.[2][3][4] These photosynthetic protists are part of the marine phytoplankton and serve as the foundational source of AZAs in the marine ecosystem.

-

Azadinium spp. : The genus Azadinium is a principal source of AZAs. Azadinium spinosum was the first species definitively identified as a primary AZA producer and is known to synthesize AZA-1 and AZA-2.[1][5] Different strains and ribotypes of Azadinium species can produce a diverse range of AZA analogues. For example, ribosomal subtype A of A. spinosum primarily produces AZA-1 and AZA-2, while subtype B is associated with AZA-11 and AZA-51.[2] Other species, such as Azadinium pomorum, can produce analogues like AZA-40 and AZA-2, depending on the specific strain.[2]

-

Amphidoma spp. : The genus Amphidoma is also implicated in AZA production. Amphidoma languida, for instance, is known to produce AZA-38 and AZA-39.[2] The discovery of AZA production in this genus highlights the taxonomic diversity of dinoflagellates capable of synthesizing these complex toxins.

The global distribution of Azadinium and Amphidoma species is widespread, with confirmed presences in the North Atlantic, North Sea, Pacific Ocean, and the Mediterranean Sea, leading to a worldwide risk of AZA contamination.[6][7]

Vectors of Accumulation: The Marine Food Web

Azaspiracids enter the marine food web when filter-feeding organisms consume toxigenic dinoflagellates. These organisms act as vectors, accumulating and sometimes metabolizing the toxins, which are then passed up to higher trophic levels, including humans.

-

Primary Vectors (Bivalve Mollusks): The most significant vectors for AZA accumulation are bivalve mollusks. Due to their filter-feeding nature, they can concentrate toxins from the surrounding water at levels far exceeding those in the phytoplankton.

-